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Compound of Interest

Compound Name: D-Val-Leu-Lys-pNA

Cat. No.: B10829147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Val-Leu-Lys-pNA (D-Valyl-L-leucyl-L-lysine p-nitroanilide) is a highly specific chromogenic

substrate primarily used for the determination of plasmin activity.[1][2] Plasmin is a crucial

serine protease in the fibrinolytic system, responsible for the degradation of fibrin clots.[3] The

enzymatic activity of plasmin cleaves the peptide bond in D-Val-Leu-Lys-pNA, releasing the

yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be quantified

spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the

plasmin activity in the sample.[1]

This document provides detailed application notes and protocols for the use of D-Val-Leu-Lys-
pNA in various experimental settings, including enzyme kinetics, inhibitor screening, and its

application in studying the fibrinolytic and kallikrein-kinin systems.
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Property Value Reference

Synonyms
D-Val-Leu-Lys-p-nitroanilide,

D-VLK-pNA, S-2251
[1]

Molecular Formula C₂₃H₃₈N₆O₅ · 2HCl [4]

Molecular Weight 551.51 g/mol [4]

Appearance White to off-white powder [4]

Solubility Soluble in water (50 mg/mL) [4]

Storage

Store at -20°C, protected from

light. The substance is

hygroscopic and should be

stored dry.

[5]

Applications
D-Val-Leu-Lys-pNA is a versatile tool for a range of applications in life science research and

drug development:

Determination of Plasmin Activity: Directly measuring the enzymatic activity of plasmin in

purified systems or biological samples.[1]

Plasminogen Activation Assays: Quantifying the activity of plasminogen activators, such as

tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), by

measuring the rate of plasmin formation from plasminogen.[2]

Inhibitor Screening: Screening and characterizing inhibitors of plasmin and other related

serine proteases.

Enzyme Kinetics Studies: Determining key kinetic parameters such as the Michaelis-Menten

constant (Kₘ) and maximum velocity (Vₘₐₓ).

Fibrinolysis Research: Investigating the mechanisms of fibrin clot dissolution and the

regulation of the fibrinolytic system.
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Experimental Protocols
Protocol 1: Determination of Enzyme Kinetics (Kₘ and
Vₘₐₓ) of Plasmin
This protocol outlines the steps to determine the Michaelis-Menten constant (Kₘ) and

maximum velocity (Vₘₐₓ) of plasmin using D-Val-Leu-Lys-pNA.

Materials and Reagents:

Human Plasmin

D-Val-Leu-Lys-pNA (S-2251)

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

96-well, clear, flat-bottom microplates

Microplate spectrophotometer capable of reading absorbance at 405 nm and maintaining a

constant temperature (e.g., 37°C)

Procedure:

Prepare a Substrate Stock Solution: Dissolve D-Val-Leu-Lys-pNA in sterile distilled water to

a concentration of 10 mM.

Prepare Serial Dilutions of the Substrate: Prepare a series of dilutions of the substrate stock

solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.05,

0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mM).

Prepare Enzyme Solution: Dilute the human plasmin stock solution in the assay buffer to a

final concentration that provides a linear rate of reaction for at least 10-15 minutes. The

optimal concentration should be determined empirically.

Assay Setup:

Add 50 µL of each substrate dilution to the wells of the 96-well plate in triplicate.
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Add 50 µL of assay buffer to triplicate wells to serve as a blank.

Pre-warm the plate to 37°C for 5 minutes.

Initiate the reaction by adding 50 µL of the diluted plasmin solution to all wells (except the

blank).

The final volume in each well will be 100 µL.

Measure Absorbance: Immediately place the plate in the microplate reader and measure the

absorbance at 405 nm every 30 seconds for 15-30 minutes at 37°C.

Data Analysis:

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear

portion of the absorbance versus time plot. The rate is typically expressed as ΔA₄₀₅/min.

Convert the rate from ΔA₄₀₅/min to µmol/min using the molar extinction coefficient of p-

nitroaniline (ε = 10,600 M⁻¹cm⁻¹ at 405 nm, path length needs to be corrected for the

volume in the microplate well).

Plot the initial velocity (V₀) against the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to

determine the Kₘ and Vₘₐₓ values.

Quantitative Data:
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Enzyme Substrate Kₘ (mol/L)
Vₘₐₓ
(mol/min/C
U)

Conditions Reference

Human

Plasmin

D-Val-Leu-

Lys-pNA (S-

2251)

3 x 10⁻⁴ 0.5 x 10⁻⁶ 37°C, pH 7.4 [5]

Streptokinase

-Plasminogen

Complex

D-Val-Leu-

Lys-pNA (S-

2251)

2 x 10⁻⁴ - 37°C, pH 7.4 [5]

Protocol 2: Screening for Plasmin Inhibitors and IC₅₀
Determination
This protocol describes a method for screening potential plasmin inhibitors and determining

their half-maximal inhibitory concentration (IC₅₀).

Materials and Reagents:

Human Plasmin

D-Val-Leu-Lys-pNA (S-2251)

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

Test compounds (potential inhibitors)

Known plasmin inhibitor (e.g., aprotinin) for positive control

DMSO (for dissolving compounds)

96-well, clear, flat-bottom microplates

Microplate spectrophotometer

Procedure:
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Prepare Reagent Solutions:

Plasmin Solution: Prepare a working solution of plasmin in assay buffer at a concentration

that gives a robust and linear signal.

Substrate Solution: Prepare a working solution of D-Val-Leu-Lys-pNA in assay buffer. The

concentration should be at or near the Kₘ value (approximately 0.3 mM).

Inhibitor Stock Solutions: Prepare stock solutions of the test compounds and the positive

control inhibitor in DMSO (e.g., 10 mM).

Prepare Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions

in DMSO to create a range of concentrations. Then, dilute these further in the assay buffer.

Assay Setup:

Add 20 µL of each inhibitor dilution to the wells of a 96-well plate in triplicate.

For the positive control, add 20 µL of the known inhibitor.

For the negative control (no inhibition), add 20 µL of assay buffer containing the same

percentage of DMSO as the inhibitor wells.

Add 40 µL of the plasmin working solution to all wells.

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

Initiate the Reaction: Add 40 µL of the D-Val-Leu-Lys-pNA working solution to all wells to

start the reaction. The final volume in each well will be 100 µL.

Measure Absorbance: Immediately measure the absorbance at 405 nm in kinetic mode for

15-30 minutes at 37°C.

Data Analysis:

Calculate the initial reaction velocity (V₀) for each well.
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Calculate the percentage of inhibition for each inhibitor concentration using the following

formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Note on IC₅₀ Values: Specific IC₅₀ values for inhibitors are highly dependent on the assay

conditions (e.g., enzyme and substrate concentrations). It is recommended to determine these

values empirically for each experimental setup.

Substrate Specificity
D-Val-Leu-Lys-pNA is known for its high selectivity for plasmin.[3] Studies have shown that it

is relatively insensitive to other serine proteases involved in the coagulation cascade, such as

thrombin and Factor Xa.[6] One report indicates that D-Val-Leu-Lys-pNA (S-2251) is

insensitive to both glandular and plasma kallikrein.[5] However, at high substrate

concentrations, human tissue kallikrein has been shown to hydrolyze D-Val-Leu-Lys-pNA. This

highlights the importance of using appropriate substrate and enzyme concentrations to ensure

assay specificity.

Signaling Pathways and Experimental Workflows
Fibrinolytic Pathway
The fibrinolytic pathway is responsible for the dissolution of fibrin clots. Plasmin is the central

enzyme in this pathway, and its activity is tightly regulated. D-Val-Leu-Lys-pNA is an excellent

tool for studying the activity of plasmin within this cascade.
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Caption: The Fibrinolytic Pathway and the role of D-Val-Leu-Lys-pNA.

Experimental Workflow for Enzyme Kinetics
The following diagram illustrates the logical flow of an experiment to determine the kinetic

parameters of an enzyme using a chromogenic substrate like D-Val-Leu-Lys-pNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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